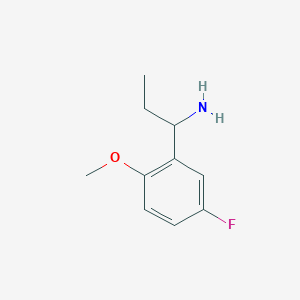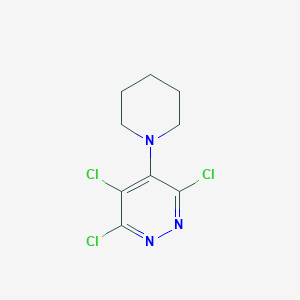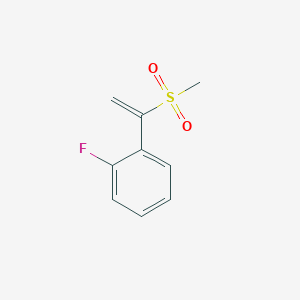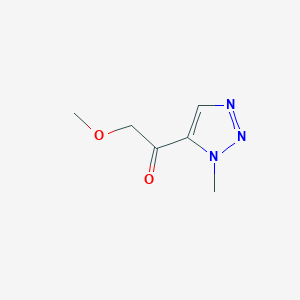![molecular formula C10H21N3 B13181453 3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane](/img/structure/B13181453.png)
3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane is a compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of 3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold. Alternatively, stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Chemical Reactions Analysis
3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxime derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a key intermediate in the synthesis of other tropane alkaloids. In biology, it is studied for its potential nematicidal activities against pests like Meloidogyne incognita. In medicine, its unique structure makes it a candidate for the development of therapeutic agents for neurological and psychiatric disorders .
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of nematode growth or modulation of neurotransmitter levels in the brain .
Comparison with Similar Compounds
3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane is unique compared to other similar compounds due to its specific hydrazinyl and propyl substituents. Similar compounds include other tropane alkaloids, such as atropine and scopolamine, which also possess the 8-azabicyclo[3.2.1]octane core but differ in their substituents and biological activities.
Properties
Molecular Formula |
C10H21N3 |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
(8-propyl-8-azabicyclo[3.2.1]octan-3-yl)hydrazine |
InChI |
InChI=1S/C10H21N3/c1-2-5-13-9-3-4-10(13)7-8(6-9)12-11/h8-10,12H,2-7,11H2,1H3 |
InChI Key |
AILFQZXYNOQNPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCC1CC(C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-[1-(2-methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13181375.png)

![2-[3-(aminomethyl)phenoxy]-N-methylacetamide](/img/structure/B13181394.png)






![2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13181445.png)


![[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine](/img/structure/B13181456.png)
